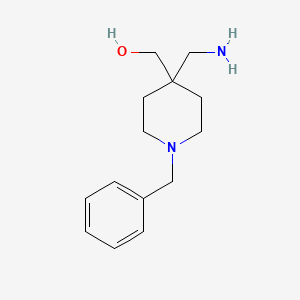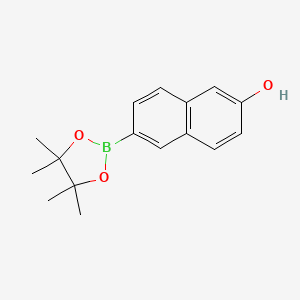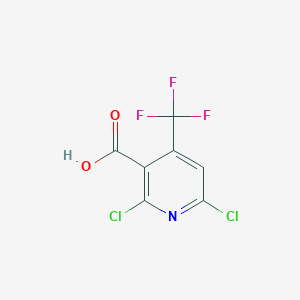
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) of the compound to a 100mL three-necked flask, along with 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa·3H2O, and 20mL ethanol . After stirring and dissolving, nitrogen is replaced 3 times to discharge air, and after hydrogen replacement 2 times, the reaction is stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is C7H2Cl2F3NO2 . The IUPAC name is 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid . The SMILES representation is C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a beige solid . It has a molecular weight of 260 .Applications De Recherche Scientifique
Agrochemical Industry
- Summary of Application : 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s mentioned that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The results indicate that these compounds have been effective in protecting crops from pests .
Pharmaceutical Industry
- Summary of Application : Trifluoromethylpyridines, synthesized using 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, many candidates are currently undergoing clinical trials .
- Results or Outcomes : The results indicate that these compounds have been effective in their respective applications, as evidenced by the market approval of several products .
Synthesis of Pyridine Carboxamides and Pyrazolylcarboxanilides
- Summary of Application : 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase. It can also be used to synthesize pyrazolylcarboxanilides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .
- Results or Outcomes : The results indicate that these compounds have been effective in their respective applications .
Synthesis of Fipronil
- Summary of Application : Fipronil is a heavily substituted pyrazole-based heterocycle, a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
- Methods of Application : The synthesis of fipronil involves halogenation, reaction with polar groups, diazotization, and reaction with cyanoalkyl propionate and ammonia .
- Results or Outcomes : Fipronil has been found to be a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .
Agricultural Use
- Summary of Application : 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be used as an intermediate in the production of pesticides and herbicides .
- Results or Outcomes : The results indicate that these compounds have been effective in their respective applications .
Chemical Synthesis
Safety And Hazards
The compound is classified as a combustible liquid and is harmful if swallowed or inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Orientations Futures
Trifluoromethylpyridine (TFMP) derivatives, including 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBCYMXYIZQNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620591 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid | |
CAS RN |
503437-19-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



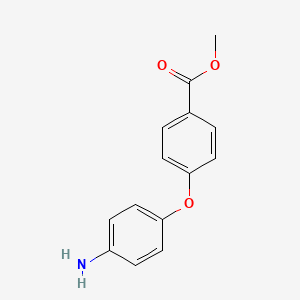
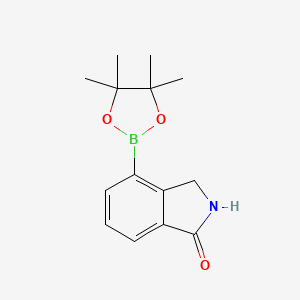
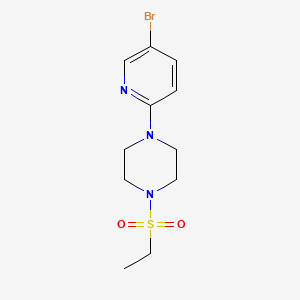
![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

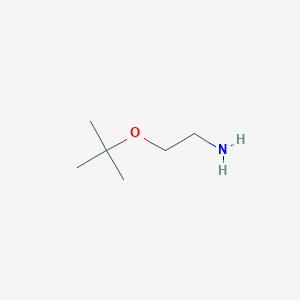
![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)
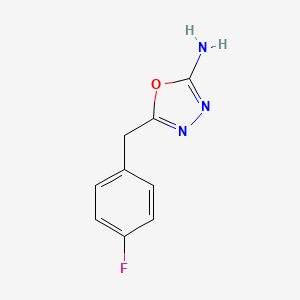
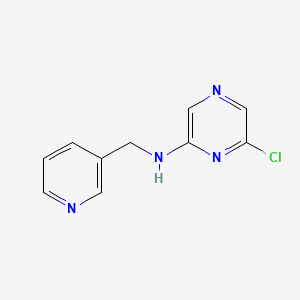
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)
